molecular formula C9H7F3N4 B069135 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine CAS No. 178556-79-1

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B069135
CAS No.: 178556-79-1
M. Wt: 228.17 g/mol
InChI Key: OPCMOBZOGLGRKI-UHFFFAOYSA-N
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Description

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H7F3N4 and its molecular weight is 228.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure and Properties :

    • A study by Dolzhenko et al. (2008) explored the crystallization of two tautomers of a related compound, highlighting the planarity of the molecule and the dihedral angle between the phenyl and triazole rings. This research contributes to understanding the molecular structure of such compounds (Dolzhenko et al., 2008).
  • Synthesis Techniques :

    • Özil et al. (2010) reported on the microwave-assisted synthesis of novel 2,4-dihydro-5-[4-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones. They also discussed the potentiometric determination of their pKa values in nonaqueous solvents, contributing to the knowledge of synthesizing and characterizing such compounds (Özil et al., 2010).
  • Antimicrobial Activities :

    • Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds were found to possess moderate to good activities against various microorganisms (Bektaş et al., 2007).
    • Idrees et al. (2019) synthesized novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. Their study revealed promising antimicrobial activities compared to the standard drug Chloramphenicol (Idrees et al., 2019).
  • Chemical Reactions and Synthesis Pathways :

    • Research by Rykowski and Plas (1982) investigated the amination of triazines, including those related to the compound , providing insights into the synthesis and reaction mechanisms of similar compounds (Rykowski & Plas, 1982).

Safety and Hazards

The safety data sheet for “5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine” suggests that it should be handled with care. It is recommended to avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s hydrophobicity suggests that it could be influenced by the lipid content of the environment . Additionally, the compound’s stability and action could be affected by factors such as pH, temperature, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other triazol compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine in animal models . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)16-15-7/h1-4H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCMOBZOGLGRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445407
Record name 5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178556-79-1
Record name 5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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